2-Amino-4-methylpyridine

Catalog No.
S585700
CAS No.
695-34-1
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-methylpyridine

CAS Number

695-34-1

Product Name

2-Amino-4-methylpyridine

IUPAC Name

4-methylpyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-2-3-8-6(7)4-5/h2-4H,1H3,(H2,7,8)

InChI Key

ORLGLBZRQYOWNA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)N

Synonyms

2-amino-4-methylpyridine, 2-amino-4-picoline, 2-amino-4-picoline hydrochloride, 2-amino-4-picoline nitrate, 2-amino-4-picolinium, 4-methyl-2-aminopyridine, Aminton, VMI 20-4

Canonical SMILES

CC1=CC(=NC=C1)N

Tautomerization and Molecular Structure Analysis

Specific Scientific Field: Computational Chemistry and Spectroscopy

Summary of the Application: 2-Amino-4-methylpyridine is used in the study of tautomerization, molecular structure, transition state structure, and vibrational spectra .

Methods of Application or Experimental Procedures: The study involves the use of Møller–Plesset perturbation theory (MP2/6-31G (d) and MP2/6-31++G (d,p)) to investigate the structure and vibrational analysis of 2-amino-4-methylpyridine . Tautomerization of 2-Amino-4-methylpyridine was investigated by Density Functional Theory (DFT/B3LYP) method in the gas phase .

Results or Outcomes: The canonical structure (2A4MP1) is the most stable tautomer. It is 13.60 kcal/mole more stable than the next (2A4MP2) . Transition state activation energy of pyramidal inversion at amino N is found to be 0.41 kcal/mol .

Synthesis of Nonlinear Optical Materials

Specific Scientific Field: Material Science and Optoelectronics

Summary of the Application: 2-Amino-4-methylpyridine is used in the synthesis of nonlinear optical (NLO) single crystals, specifically 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB), which were grown by slow solvent evaporation (SSE) method .

Methods of Application or Experimental Procedures: The title compound belongs to centrosymmetric space group P2 1/ c in a monoclinic crystal system which was successfully studied by X-ray diffraction (XRD) study . Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis were carried out experimentally and theoretically by using density functional theory (DFT) at 6311++G (d,p) level of theory .

Results or Outcomes: The second order hyperpolarizability of 2A4MP4HB crystal was analyzed theoretically . The thermal characteristics of as-grown crystal were analyzed by using thermogravimetry (TG) and differential thermal analysis (DTA) .

Inhibitor of NOS2 (iNOS)

Specific Scientific Field: Pharmaceuticals and Biochemistry

Summary of the Application: 2-Amino-4-methylpyridine is a potent inhibitor of NOS2 (inducible Nitric Oxide Synthase), an enzyme that produces nitric oxide (NO) in response to inflammation and is associated with various pathological conditions .

Methods of Application or Experimental Procedures: The compound is used in vitro, meaning it is applied to cells or biological molecules outside their normal biological context .

Results or Outcomes: The inhibition of NOS2 by 2-Amino-4-methylpyridine can help control the production of nitric oxide, potentially mitigating the effects of conditions associated with inflammation .

Synthesis of Heterocyclic Compounds

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Amino-4-methylpyridine is used as a precursor for the synthesis of a variety of heterocyclic compounds . These compounds have medicinal value and are used in the pharmaceutical industry .

Methods of Application or Experimental Procedures: The compound is used in chemical reactions to produce heterocyclic compounds. The specific procedures can vary depending on the desired end product .

Results or Outcomes: The synthesis of heterocyclic compounds using 2-Amino-4-methylpyridine can lead to the production of various pharmaceuticals with medicinal value .

2-Amino-4-methylpyridine (CAS Number: 695-34-1) is an organic compound belonging to the class of aminopyridines. It is a colorless liquid with a characteristic amine odor [].

Aminopyridines are a group of heterocyclic aromatic compounds with a pyridine ring (six-membered ring with one nitrogen atom) containing an amino group (NH2) attached. 2-Amino-4-methylpyridine specifically has the amino group at the second position and a methyl group (CH3) at the fourth position of the pyridine ring [].

This compound is of interest in scientific research due to its potential applications as a pharmaceutical intermediate and its inhibitory properties [].


Molecular Structure Analysis

2-Amino-4-methylpyridine has a six-membered aromatic ring structure (pyridine) with a nitrogen atom at position 1. An amino group (NH2) is attached at position 2, and a methyl group (CH3) is attached at position 4 []. This specific arrangement of functional groups gives the molecule its unique chemical properties.

The presence of the aromatic ring system contributes to stability and lipophilicity (attracted to fats). The amino group makes the molecule a weak base and allows for hydrogen bonding, which can influence its interactions with other molecules [].


Chemical Reactions Analysis

Synthesis:

One method for synthesizing 2-amino-4-methylpyridine involves the amination of 4-picoline (4-methylpyridine) with ammonia using a suitable catalyst [].

Balanced chemical equation:

C6H7N (4-picoline) + NH3 -> C6H8N2 (2-amino-4-methylpyridine) + H2

Other Reactions:

2-Amino-4-methylpyridine can be further reacted with various reagents to form more complex molecules. For example, it has been used as a starting material for the synthesis of 2-amino-4-methylpyridinium 2-hydroxybenzoate, a potent inhibitor of nitric oxide synthase 2 (iNOS) [].

Physical and Chemical Properties

  • Melting point: No data readily available.
  • Boiling point: No data readily available.
  • Solubility: Soluble in water (41 mg/ml at 20°C), lower alcohols (slightly), chloroform, ethyl acetate, and DMF [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Limited information is available regarding a specific mechanism of action for 2-Amino-4-methylpyridine. However, research suggests it acts as an inhibitor of nitric oxide synthase 2 (iNOS) when incorporated into a more complex molecule []. iNOS is an enzyme involved in the production of nitric oxide, a signaling molecule in the body. Inhibiting iNOS may have implications for regulating inflammation and other biological processes [].

As with most chemicals, it is advisable to handle 2-amino-4-methylpyridine with appropriate precautions. Specific data on its toxicity is limited, but due to the presence of the amino group, it is likely to be irritating to the skin and eyes. Additionally, as an organic compound, it is likely flammable.

General safety practices include:

  • Wearing gloves, safety glasses, and protective clothing when handling the compound.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to local regulations.

XLogP3

0.6

LogP

0.56 (LogP)

Melting Point

100.0 °C

UNII

394N1Z644H

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 117 of 118 companies with hazard statement code(s):;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (46.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (65.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (62.39%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (33.33%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (64.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (34.19%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

695-34-1

Wikipedia

2-amino-4-methylpyridine

General Manufacturing Information

2-Pyridinamine, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol+50% acetonitrile

Khairia M Al-Ahmary, Moustafa M Habeeb, Areej H Al-Obidan
PMID: 26520474   DOI: 10.1016/j.saa.2015.10.036

Abstract

Proton transfer reaction between 2-amino-4-methylpyridine (2AMP) as the proton acceptor with 2,6-dichloro-4-nitrophenol (DCNP) as the proton donor has been investigated spectrophotometrically in methanol (MeOH), acetonitrile (AN) and a binary mixture composed of 50% MeOH and 50% AN (AN-Me). The composition of the complex has been investigated utilizing Job(')s and photometric titration methods to be 1:1. Minimum-maximum absorbance equation has been applied to estimate the formation constant of the proton transfer reaction (K(PT)) where it reached high values in the investigated solvent confirming its high stability. The formation constant recorded higher value in AN compared with MeOH and mixture of AN-Me. Based on the formation of stable proton transfer complex, a sensitive spectrophotometric method was suggested for quantitative determination of 2AMP. The Lambert-Beer(')s law was obeyed in the concentration range 0.5-8 μg mL(-1) with small values of limits of detection and quantification. The solid complex between 2AMP with DCNP has been synthesized and characterized by elemental analysis to be 1:1 in concordant with the molecular stoichiometry in solution. Further analysis of the solid complex was carried out using infrared and (1)H NMR spectroscopy.


Room-temperature transition-metal-free one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines via iodo-hemiaminal intermediate

Seul Ki Lee, Jin Kyoon Park
PMID: 25742167   DOI: 10.1021/acs.joc.5b00298

Abstract

A mild and efficient one-pot synthesis of 3-aryl imidazo[1,2-a]pyridines in up to 88% yield was developed. An adduct was formed after the simple mixing of 2-amino-4-methylpyridine, 2-phenylacetaldehyde, and N-iodosuccinimide in CH2Cl2, and the structure of the adduct was characterized by 2D NMR, IR, and high-resolution mass analysis. The adduct was readily cyclized by treatment with a saturated aqueous solution of NaHCO3. The reactions proceeded to completion after several hours at room temperature.


Oxidative regioselective amination of chromones exposes potent inhibitors of the hedgehog signaling pathway

Rajarshi Samanta, Rishikesh Narayan, Jonathan O Bauer, Carsten Strohmann, Sonja Sievers, Andrey P Antonchick
PMID: 25435304   DOI: 10.1039/c4cc08376h

Abstract

A transition metal-free, oxidative, regioselective cross-coupling between non-functionalized azoles and chromones at C2-position was developed. A broad reaction scope and further transformation of products were demonstrated. The biological evaluation of products revealed a novel class of hedgehog signaling pathway inhibitors.


Growth and characterization of 2-amino-4-picolinium toluene sulfonate single crystal

G Anandha Babu, P Ramasamy
PMID: 21880542   DOI: 10.1016/j.saa.2011.08.003

Abstract

2-Amino-4-picolinium toluene sulfonate (2A4PTS), a new organic material, was synthesized and grown as single crystals in room temperature by slow evaporation solution growth technique using water as solvent. The crystal structure of 2A4PTS has been determined using single crystal X-ray diffraction studies. 2A4PTS belongs to monoclinic crystal system. The molecular arrangements in the crystal were studied. The structural perfection of the grown crystals has been analysed by high-resolution X-ray diffraction (HRXRD) rocking curve measurements. Fourier transform infrared (FTIR) spectral studies have been performed to identify the functional groups. The optical transmittance window and the lower cutoff wavelength of the 2A4PTS have been identified by UV-Vis-NIR studies. The nonlinear optical properties have been investigated by Z-scan method. The nonlinear refractive index and linear absorption coefficient of the 2A4PTS are found to be in the order of 10(-8) cm(2)/W and 10(-4) cm/W, respectively. The laser induced surface damage threshold for the grown crystal was measured using Nd:YAG laser. Thermal analysis carried out on the compound reveals that 2A4PTS is stable up to 133°C. The microhardness test was carried out and the load dependent hardness was measured.


Synthesis, structural characterization and dielectric properties of (C6H9N2)2(Hg0.75Cd0.25)Cl4 compound

R Elwej, M Hamdi, N Hannachi, F Hlel
PMID: 24316495   DOI: 10.1016/j.saa.2013.10.109

Abstract

The present paper undertakes the study of a title compound whose structure is (C6H9N2)2(Hg0.75Cd0.25)Cl4. The centrosymmetric compound crystallizes in the triclinic space group P-1, with a=7.580(7) Å; b=8.572(8) Å; c=15.433(13) Å; α=84.49(5)°; β=89.13(5)°; γ=68.53(5)° and Z=2. The crystal structure was solved and refined to R (int)=0.0212 using 7932 independent reflections. The atomic arrangement shows an alternation of organic and inorganic layers. Between layers, the cohesion is performed via N-H⋯Cl hydrogen bonding, yet in the organic sheets, cations are further connected to classical π-π stacking. The Infrared and Raman spectra of this compound reported from 400 to 4000 cm(-1) confirmed the presence of the principal bands assigned to the internal modes of organic cation. Solid-state (13)C and (111)Cd CP-MAS-NMR spectra are reported. The dielectric study of this compound has been measured, in order to determine the σ(d.c) conductivity which is thermally activated with activation energy about 1.5 eV.


DNA binding ability and hydrogen peroxide induced nuclease activity of a novel Cu(II) complex with malonate as the primary ligand and protonated 2-amino-4-picoline as the counterion

Biswarup Saha, Md Maidul Islam, Susmita Paul, Saheli Samanta, Shayoni Ray, Chitta Ranjan Santra, Somnath Ray Choudhury, Biswajit Dey, Amrita Das, Somnath Ghosh, Subrata Mukhopadhyay, Gopinatha Suresh Kumar, Parimal Karmakar
PMID: 20380411   DOI: 10.1021/jp909127a

Abstract

The DNA binding property of a Cu(II) complex, viz., [Cu(mal)(2)](picH)(2).2H(2)O, (mal)(2) = malonic acid, picH = protonated 2-amino-4-picoline, has been investigated in this study. The binding of this complex with plasmid and chromosomal DNA has been characterized by different biophysical techniques. From the absorption and fluorescence spectroscopic studies, it has been observed that the said copper complex binds strongly with pUC19 plasmid and CT DNA with a binding affinity of 2.368 x 10(3) and 4.0 x 10(3) M(-1), respectively, in 10 mM citrate-phosphate buffer, pH 7.4. Spectrofluorimetric studies reveal that the copper complex exhibits partial DNA intercalation as well as partial DNA minor groove binding properties. Consequently, in agarose gel electrophoresis study, it has been observed that the complex alone induces positive supercoiling in plasmid DNA while in the presence of H(2)O(2) it exhibits nuclease activity. The induction of the breakage in DNA backbone depends upon the relative concentrations of H(2)O(2) and copper complex followed by the time of incubation with DNA. Optical DNA melting study, isothermal titration calorimetry, and absorption spectroscopy have been used to characterize the nuclease activity of this complex in the presence of H(2)O(2). Further, (1)H NMR study indicates that Cu(II) in the complex is converted into the Cu(I) state by the reduction of H(2)O(2). Finally, agarose gel electrophoresis study with different radical scavengers concludes that the production of both hydroxyl radicals and reactive oxygen species is responsible for this nuclease activity.


Rhodium(I)-catalyzed one-pot synthesis of dialkyl ketones from methanol and alkenes through directed sp3 C-H bond activation of N-methylamine

Eun-Ae Jo, Ji-Hyun Lee, Chul-Ho Jun
PMID: 19009079   DOI: 10.1039/b814166e

Abstract

The hydroacylation of methanol with alkenes was developed using a catalytic system consisting of Rh(I), 2-amino-4-picoline and benzoic acid; the reaction is speculated to occur by the initial N-methylation of 2-amino-4-picoline with methanol, and the subsequent dehydrogenation of the resulting N-methylamine, followed by double chelation-assisted hydroimination of alkene with the imine to give dialkyl ketones after hydrolysis.


Robust recognition of malonate and 2-amino-4-picolinium in conjunction with M(II) as a triad (M = Ni/Co/Mn): role of this highly stable hydrogen-bonded motif in driving supramolecular self-assembly

Somnath Ray Choudhury, Biswajit Dey, Suranjana Das, Arturo Robertazzi, Atish Dipankar Jana, Chih-Yuan Chen, Hon Man Lee, Patrick Gamez, Subrata Mukhopadhyay
PMID: 19759933   DOI: 10.1039/b905127a

Abstract

The crystal lattice of the three isostructural compounds , (C(6)H(8)N(2)H)(2)[M(C(3)H(2)O(4))(2)(H(2)O)(2)].4H(2)O (C(6)H(8)N(2)H = protonated 2-amino-4-picoline, M = Ni/Co/Mn, C(3)H(4)O(4) = malonate dianion; hereafter, malonate) is formed by supramolecular 2D layers. Hydrogen-bonding, pi...pi and lone pair...pi interactions play crucial role in organizing monomeric [M(II)(mal)(2)(H(2)O)(2)] units into 2D sheets along the ab plane, through the self-association between two different supramolecular building blocks, namely a tetrameric water cluster including metal-coordinated water molecules, and R(2)(2)(8) and R(2)(2)(7) hydrogen-bonded recognition synthons between 2-amino-4-picolinium and malonate. DFT calculations clearly show that the robust 2-amino-4-picolinium/malonate hydrogen-bonded motif drives the self-assembly of the supramolecular network observed.


Organic Salts of

Sosthene Nyomba Kamanda, Ayesha Jacobs
PMID: 32050511   DOI: 10.3390/molecules25030751

Abstract

-Coumaric acid (
CA) and
-ferulic acid (TFA) were co-crystallised with 2-amino-4-picoline (2A4MP) and 2-amino-6-picoline (2A6MP) producing organic salts of (
CA
)(2A4MP
) (
), (
CA
)(2A6MP
) (
) and (TFA
)(2A4MP
)·( 3 2 H
O) (
). For salt
, water was included in the crystal structure fulfilling a bridging role.
CA formed a 1:1 salt with 2A4MP (
' = 1) and a 4:4 salt with 2A6MP (
' = 4). The thermal stability of the salts was determined using differential scanning calorimetry (DSC). Salt
had the highest thermal stability followed by salt
and salt
. The salts were also characterised using Fourier transform infrared (FTIR) spectroscopy. Hirshfeld surface analysis was used to study the different intermolecular interactions in the three salts. Solvent-assisted grinding was also investigated in attempts to reproduce the salts.


Molecular and crystal structures, vibrational studies and quantum chemical calculations of 3 and 5-nitroderivatives of 2-amino-4-methylpyridine

I Bryndal, E Kucharska, W Sąsiadek, M Wandas, T Lis, J Lorenc, J Hanuza
PMID: 22939283   DOI: 10.1016/j.saa.2012.07.121

Abstract

The crystal structures of 2-amino-4-methyl-3-nitropyridine (I), 2-amino-4-methyl-3,5-dinitropyridine (II) and 2-amino-4-methyl-5-nitropyridine (III) have been determined. The compounds crystallize in the monoclinic P2(1)/n, triclinic P-1 and monoclinic C2/c space groups, respectively. These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds and exhibit layered arrangement with a dimeric N-H···N motif in which the molecular units are related by inversion centre. The molecular structures of the studied compounds have been determined using the DFT B3LYP/6-311G(2d,2p) approach and compared to those derived from X-ray studies. The IR and Raman wavenumbers have been calculated from the optimized geometry of monomers and dimers formed in the unit cell and compared to the experimental values obtained from the spectra.


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